molecular formula C6H3ClN2O4 B1423722 5-Chloro-3-nitropyridine-2-carboxylic acid CAS No. 899423-94-0

5-Chloro-3-nitropyridine-2-carboxylic acid

Cat. No.: B1423722
CAS No.: 899423-94-0
M. Wt: 202.55 g/mol
InChI Key: HKPFKOHEDBKQGE-UHFFFAOYSA-N
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Description

5-Chloro-3-nitropyridine-2-carboxylic acid is a chemical compound with the molecular formula C6H3ClN2O4 . It plays an important role as a synthetic intermediate .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has shown robustness, with ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines synthesized .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the molecular formula C6H3ClN2O4 . The molecular weight of the compound is 202.55 .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .


Physical and Chemical Properties Analysis

This compound is soluble in dimethyl sulfoxide . It should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents .

Scientific Research Applications

Synthesis of Complex Molecules

5-Chloro-3-nitropyridine-2-carboxylic acid serves as a precursor or intermediate in the synthesis of a wide array of compounds. For instance, it has been involved in the synthesis of silver(I) complexes characterized by X-ray diffraction, showing cytotoxic properties against both normal and carcinoma cells (Wang & Shi, 2011). Furthermore, it facilitates the formation of 5-amino- and 7-amino-6-azaoxindole derivatives through efficient synthetic approaches, highlighting its versatility in organic synthesis (Tzvetkov & Müller, 2012).

Molecular Structure and Analysis

Research also delves into the molecular structure and electronic properties of derivatives of this compound, providing insights into their potential applications in material science. Density functional theory (DFT) analysis of 2-amino-5-chloro-3-nitropyridine reveals its promising attributes as a non-linear optical (NLO) material, thanks to its significant hyperpolarizability and dipole moment values (Antony Selvam et al., 2020).

Antiprotozoal Activity

Compounds synthesized from this compound and its derivatives exhibit significant antiprotozoal activity, making them valuable in the development of new treatments for protozoan infections. A study on the synthesis of pyridine thioaryl ethers from pyridine nitro derivatives demonstrated this potential, with several compounds showing high effectiveness against protozoic infections (Fetisov et al., 2021).

Contribution to Pharmaceutical Synthesis

This compound is pivotal in pharmaceutical synthesis, such as in the creation of intermediates for anticancer drugs. The synthesis of 1-methyl-3-(5-nitropyridin-2-yl) urea, a key intermediate for small molecule anticancer drugs, exemplifies its role in facilitating efficient and high-yield synthetic methods (Zhang et al., 2019).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions of research on 5-Chloro-3-nitropyridine-2-carboxylic acid could involve the development of more robust methods for the selective introduction of multiple functional groups to pyridine . This could lead to the synthesis of a wider range of substituted pyridines with diverse functional groups, which are important structural motifs found in numerous bioactive molecules .

Properties

IUPAC Name

5-chloro-3-nitropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O4/c7-3-1-4(9(12)13)5(6(10)11)8-2-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPFKOHEDBKQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696190
Record name 5-Chloro-3-nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899423-94-0
Record name 5-Chloro-3-nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of the alkyne from step 1 (1.96 g, 8.2 mmol) in water (20 mL) was heated at 75-80° C. KMnO4 (4.27 g, 27.1 mmol) was added portion wise over 30 min. After complete addition, heating was continued for 45 min. The reaction mixture was then cooled to room temperature and the pH adjusted to 9 by the addition of 1.0 M aqueous NaOH and filtered through filter paper. The filter cake was thoroughly washed with 0.3 M aqueous NaOH. The filtrate was extracted with EtOAc and discarded. The aqueous part was acidified to pH 3-4 with 1 M HCl and saturated with solid NaCl. This solution was extracted with EtOAc (4×30 mL). The combined extract was dried (Na2SO4) and concentrated under reduced pressure to provide the crude acid (500 mg). MS m/z: 200.8 (M−H).
Name
alkyne
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4.27 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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